molecular formula C20H24ClNO B1599323 Ambivalon hydrochloride CAS No. 4290-60-2

Ambivalon hydrochloride

Cat. No. B1599323
CAS RN: 4290-60-2
M. Wt: 329.9 g/mol
InChI Key: ZELYQHCTXSGSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ambivalon hydrochloride, also known as 2-hydroxy-2-(2-methyl-1-oxo-3-phenylpropyl)-N-methyl-3-phenylpropanamide hydrochloride, is a synthetic compound used in laboratory experiments. It is a derivative of the amino acid phenylalanine and is a component of a number of different drugs. Ambivalon hydrochloride has a variety of applications in the laboratory, including the synthesis of various compounds, the study of biochemical and physiological effects, and the identification of new drugs.

Scientific Research Applications

Ambivalon hydrochloride is used in a variety of scientific research applications. It is used in the synthesis of a number of compounds, including antibiotics and other drugs. It is also used to study the biochemical and physiological effects of various drugs, as well as to identify new drugs. It is also used in the study of enzyme kinetics, the study of drug-receptor interactions, and the study of enzyme inhibition.

Mechanism of Action

The mechanism of action of Ambivalon hydrochloride is not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, it is believed to act as an inhibitor of the enzyme 5-alpha reductase, which is involved in the metabolism of testosterone.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ambivalon hydrochloride have not been extensively studied. However, it is believed to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it is believed to have an effect on the metabolism of cholesterol and other lipids.

Advantages and Limitations for Lab Experiments

The advantages of using Ambivalon hydrochloride in laboratory experiments include its ease of synthesis, its low cost, and its availability. In addition, it is non-toxic and does not cause any adverse effects. However, there are some limitations associated with using Ambivalon hydrochloride in laboratory experiments. For example, it is not very soluble in water and has a short shelf life.

Future Directions

There are a number of potential future directions for Ambivalon hydrochloride. These include further research into its biochemical and physiological effects, its potential use in the development of new drugs, and its potential use in the treatment of a variety of diseases. In addition, further research may be conducted into its potential use as an antioxidant and its potential use in the synthesis of new compounds. Finally, further research may be conducted into its potential use as an anti-inflammatory agent.

properties

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine oxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO.ClH/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELYQHCTXSGSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00962775
Record name 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N,N-dimethylpropan-1-amine N-oxide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ambivalon hydrochloride

CAS RN

4290-60-2
Record name Amitriptyline, N-oxide, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004290602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambivalon hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N,N-dimethylpropan-1-amine N-oxide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMITRIPTYLINOXIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UBD0MM0IB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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